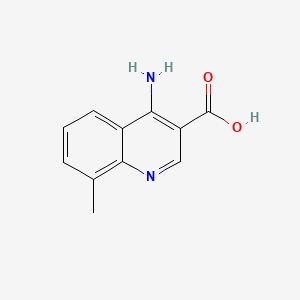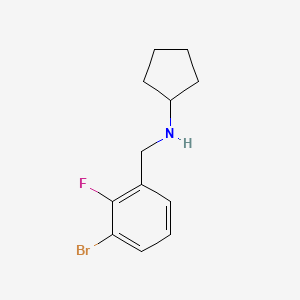
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene is a chemical compound with the CAS Number: 1355248-01-9. Its molecular weight is 272.16 and its linear formula is C12H15BrFN . It is also known by the IUPAC name N-(3-bromo-2-fluorobenzyl)cyclopentanamine .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. It is recommended to refer to peer-reviewed papers and technical documents for detailed synthesis procedures .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Reaction Applications : A study by Müller and Weyerstahl (1975) explored the Friedel-Crafts reaction of 1-bromo-1-fluoro cyclopropane with benzene, toluene, and anisole, yielding bromo alkenyl anisole and bromo indanes under specific temperature conditions. This study highlights the selective reaction of fluoroatom and its implications in the mechanism of indene formation from geminal dihalocyclopropanes (Müller & Weyerstahl, 1975).
Organometallic Synthesis : Porwisiak and Schlosser (1996) demonstrated the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, as a starting material for organometallic synthesis, involving synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labelling Agents : Namolingam et al. (2001) conducted a study on radiosynthesis, preparing 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and synthesizing a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These compounds are potential bifunctional labelling agents (Namolingam, Luthra, Brady, & Pike, 2001).
Regioselective Fluorination : Zhao et al. (2016) investigated the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, leading to (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. This study is significant for understanding the regioselectivity and reaction mechanisms in such fluorination processes (Zhao, Ming, Tang, & Zhao, 2016).
Antimicrobial Agents : Liaras et al. (2011) synthesized and tested various compounds, including derivatives of 1-bromo-3-arylprop-2-en-1-ones with fluoro, bromo, and other groups, for antimicrobial activity against bacteria and fungi. These compounds exhibited significant antimicrobial potency (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Wirkmechanismus
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCVTOHKLXGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742661 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene | |
CAS RN |
1355248-01-9 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

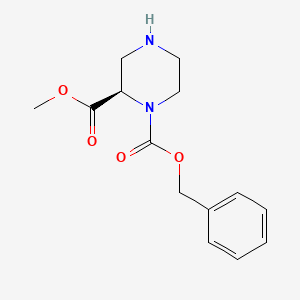
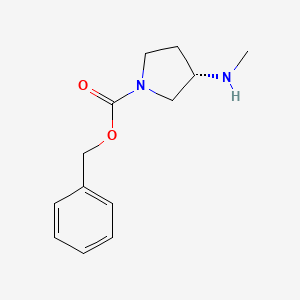
![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)

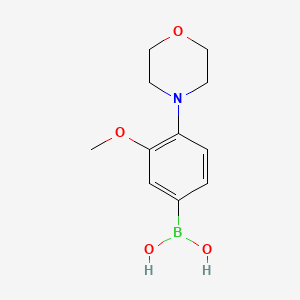
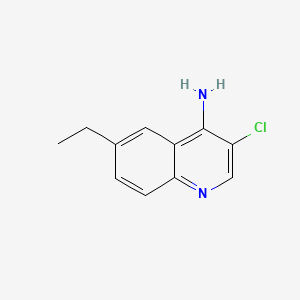
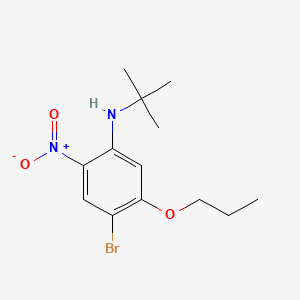

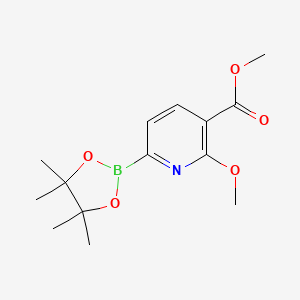
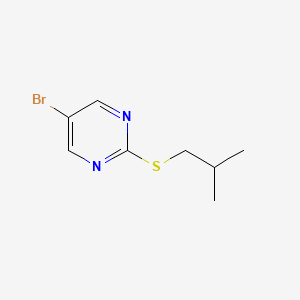
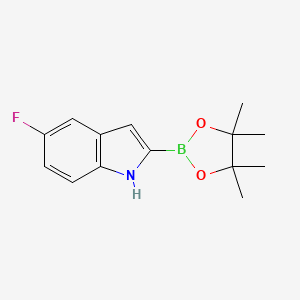

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)
